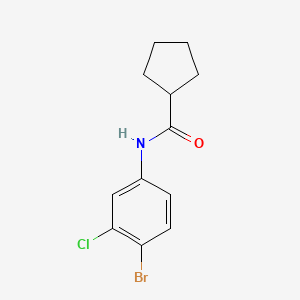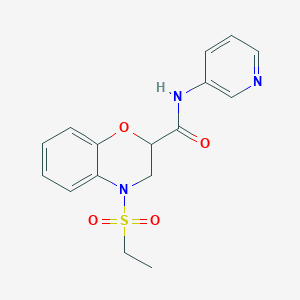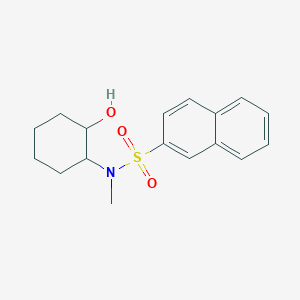
N-(4-bromo-3-chlorophenyl)cyclopentanecarboxamide
Descripción general
Descripción
N-(4-bromo-3-chlorophenyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C12H13BrClNO and its molecular weight is 302.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.98690 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
N-(4-bromo-3-chlorophenyl)cyclopentanecarboxamide and similar compounds have been explored in the field of organic synthesis. For instance, N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide was identified as a new ligand for copper-catalyzed amination of aryl halides, facilitating the efficient production of primary (hetero)aryl amines under mild conditions using inexpensive aqueous ammonia (Jiang et al., 2020).
Environmental Remediation
Compounds similar to this compound have been studied for environmental applications. For example, surfactants modified with montmorillonite and used with cationic surfactants like hexadecyl trimethyl ammonium bromide were effective in removing chlorophenols from aqueous solutions, highlighting their potential in water purification processes (Nourmoradi et al., 2016).
Biological Applications
The study of compounds containing bromo and chloro substituents extends to biology and medicine. Thiourea derivatives, including those with 3,4-dichlorophenyl and 2-bromophenyl groups, have been synthesized and tested for antibacterial and antifungal activities, showing promise as antimicrobial agents (Limban et al., 2011).
DNA Interaction Studies
Compounds with similar structures have been utilized in studies involving DNA interactions. For example, 4'-Bromoacetophenone-pyrrolecarboxamide conjugates, which generate monophenyl radicals upon excitation, were synthesized and used as photoinducible DNA cleaving agents (Wender & Jeon, 1999).
Crystal Engineering and Material Sciences
In crystal engineering, primary cubanecarboxamides, including derivatives like 4-chloro-1-cubanecarboxamide, have been analyzed for their unique hydrogen bond patterns. This research has implications in crystal engineering and the design of novel materials (Kuduva et al., 2001).
Propiedades
IUPAC Name |
N-(4-bromo-3-chlorophenyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO/c13-10-6-5-9(7-11(10)14)15-12(16)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNRRTFNSBSYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-(4-ethoxy-3-methoxybenzoyl)-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4598517.png)

![1-[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B4598541.png)
![1,3-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4598544.png)
![{2-[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4598556.png)
![3-[2-(2-fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B4598566.png)
![N-(5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B4598572.png)

![N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4598586.png)
![N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4598598.png)
![5-[(allylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide](/img/structure/B4598605.png)


![N-allyl-2-[(2-chloro-4-fluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4598624.png)
